SJ-172550

Description

Properties

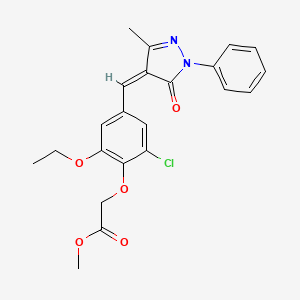

IUPAC Name |

methyl 2-[2-chloro-6-ethoxy-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O5/c1-4-29-19-12-15(11-18(23)21(19)30-13-20(26)28-3)10-17-14(2)24-25(22(17)27)16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKFQJXGAQWHBZ-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)Cl)OCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C)Cl)OCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431979-47-4 | |

| Record name | SJ-17255 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SJ-172550

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ-172550 is a small molecule inhibitor that targets the interaction between the p53 tumor suppressor protein and its negative regulator, MDMX (also known as MDM4). By disrupting this protein-protein interaction, SJ-172550 reactivates the p53 signaling pathway in cancer cells where it is otherwise suppressed by MDMX overexpression. This leads to a p53-dependent apoptotic response, particularly in tumors with wild-type p53 and amplified MDMX, such as retinoblastoma. This technical guide provides a comprehensive overview of the core mechanism of action of SJ-172550, detailing its binding characteristics, the downstream cellular consequences, and the experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of the MDMX-p53 Interaction

SJ-172550 functions by directly interfering with the binding of p53 to MDMX. The prevailing evidence suggests a complex binding mechanism characterized as a covalent but reversible interaction.[1][2] The SJ-172550 molecule contains an α,β-unsaturated amide group, which is a Michael acceptor capable of reacting with sulfhydryl groups on cysteine residues within proteins.[1]

This interaction is believed to lock MDMX into a conformation that is incompetent to bind p53.[1][2] This allosteric inhibition effectively liberates p53 from its negative regulation by MDMX, allowing it to transcriptionally activate its downstream target genes.

It is important to note that the stability of this complex and the efficacy of SJ-172550 can be influenced by the reducing potential of the cellular environment and the potential for compound aggregation, which has presented challenges for its clinical development.[1]

Signaling Pathway

The following diagram illustrates the p53 signaling pathway and the point of intervention by SJ-172550. Under normal conditions in certain cancers, MDMX binds to the transactivation domain of p53, inhibiting its function. SJ-172550 disrupts this interaction, leading to p53 activation and subsequent apoptosis.

Quantitative Data

The following table summarizes the key quantitative metrics for SJ-172550's activity.

| Parameter | Value | Target/System | Reference |

| EC50 | ~5 µM | Inhibition of MDMX-p53 peptide binding | [1][2] |

| EC50 (Nutlin-3a) | ~30 µM | Inhibition of MDMX-p53 peptide binding (for comparison) | [1] |

| IC50 | ~47 µM | Cell viability in Weri1 retinoblastoma cells | [3] |

| Treatment Concentration | 20 µM | For induction of p53 and activated caspase-3 in retinoblastoma cells | [4] |

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the mechanism of action of SJ-172550.

Fluorescence Polarization (FP) Assay for MDMX-p53 Interaction

This assay quantitatively measures the binding of a fluorescently labeled p53 peptide to the MDMX protein and its displacement by an inhibitor like SJ-172550.

Principle: A small, fluorescently labeled p53 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger MDMX protein, its tumbling is slowed, leading to an increase in fluorescence polarization. An inhibitor that displaces the p53 peptide will cause a decrease in polarization.

Protocol:

-

Reagents:

-

MDMX protein (e.g., 1 µM final concentration)

-

Rhodamine-labeled p53 peptide (e.g., 50 nM final concentration)

-

FP Assay Buffer (e.g., 20 mM Bis-Tris pH 6.5, 200 mM NaCl, 0.01% Tween20)

-

SJ-172550 (or other test compounds) at various concentrations

-

384-well microplate

-

-

Procedure: a. Prepare serial dilutions of SJ-172550 in FP assay buffer. b. In a 384-well plate, add the diluted SJ-172550. c. Add a solution containing MDMX protein and the rhodamine-labeled p53 peptide to each well. d. Include control wells:

- Positive control (100% inhibition): Labeled p53 peptide in buffer without MDMX.

- Negative control (0% inhibition): Labeled p53 peptide and MDMX protein in buffer with DMSO (vehicle). e. Incubate the plate at room temperature for 10 minutes. f. Measure fluorescence polarization using a plate reader with excitation at 531 nm and emission at 595 nm.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of SJ-172550 relative to the positive and negative controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Workflow for Fluorescence Polarization Assay

Cell Viability Assay (MTS Assay)

This assay is used to determine the effect of SJ-172550 on the viability of cancer cell lines, such as retinoblastoma cells.

Principle: The MTS tetrazolium compound is reduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Reagents:

-

Retinoblastoma cell lines (e.g., WERI-Rb1)

-

Cell culture medium

-

SJ-172550 at various concentrations

-

MTS reagent

-

96-well plate

-

-

Procedure: a. Seed the retinoblastoma cells into a 96-well plate at a predetermined optimal density and incubate overnight. b. Treat the cells with a serial dilution of SJ-172550. Include vehicle-only (DMSO) control wells. c. Incubate the plate for a specified period (e.g., 72 hours). d. Add MTS reagent to each well. e. Incubate for 1-4 hours at 37°C. f. Record the absorbance at 490 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Immunofluorescence for p53 and Activated Caspase-3

This method is used to visualize the cellular localization and levels of p53 and activated (cleaved) caspase-3, a key marker of apoptosis, following treatment with SJ-172550.

Principle: Specific primary antibodies bind to p53 and cleaved caspase-3. Fluorescently labeled secondary antibodies then bind to the primary antibodies, allowing for visualization by fluorescence microscopy.

Protocol:

-

Reagents:

-

Retinoblastoma cells

-

SJ-172550 (e.g., 20 µM)

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% serum in PBS with 0.1% Tween 20)

-

Primary antibodies: anti-p53 and anti-cleaved caspase-3

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

-

Procedure: a. Culture retinoblastoma cells on coverslips and treat with SJ-172550 (and a vehicle control) for a specified time (e.g., 20 hours). b. Fix the cells with fixation buffer. c. Permeabilize the cells with permeabilization buffer. d. Block non-specific antibody binding with blocking buffer. e. Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. f. Wash the cells and incubate with fluorescently labeled secondary antibodies. g. Counterstain the nuclei with DAPI. h. Mount the coverslips onto microscope slides with mounting medium. i. Visualize the cells using a fluorescence microscope.

Logical Relationship of Experimental Assays

Conclusion

SJ-172550 is a valuable chemical probe for studying the MDMX-p53 axis. Its mechanism of action involves the covalent but reversible inhibition of MDMX, leading to the reactivation of p53 and subsequent apoptosis in cancer cells with an over-reliance on MDMX for p53 suppression. The experimental protocols detailed herein provide a robust framework for the in-vitro characterization of SJ-172550 and other potential inhibitors of this critical protein-protein interaction. While challenges related to its complex binding mechanism and stability have hindered its clinical progression, SJ-172550 remains a foundational compound in the ongoing effort to develop effective therapies targeting the p53 pathway.

References

- 1. On the Mechanism of Action of SJ-172550 in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

A Technical Guide to SJ-172550: A Small Molecule Inhibitor of the MDMX-p53 Interaction

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell cycle arrest, apoptosis, and DNA repair. Its activity is tightly controlled, and in many human cancers with wild-type p53, its function is abrogated by overexpression of its negative regulators, MDM2 and MDMX (also known as MDM4). These proteins bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, promoting its degradation. Consequently, disrupting the MDM2/X-p53 interaction has emerged as a promising therapeutic strategy for reactivating p53 in cancer cells. SJ-172550 was one of the first small molecules identified through high-throughput screening to inhibit the MDMX-p53 interaction, paving the way for further investigation into targeting this critical node in the p53 pathway.[1]

Mechanism of Action

SJ-172550 exhibits a complex and nuanced mechanism of action that goes beyond simple competitive inhibition. It was initially characterized as a reversible inhibitor but further studies revealed a more intricate process.[1][2] The molecule contains an α,β-unsaturated amide, a functional group capable of reacting with protein sulfhydryls.[1]

The core mechanism involves the following key findings:

-

Conformational States of MDMX: MDMX exists in an equilibrium of different conformations. Some conformations are competent to bind p53, while others are not.[1]

-

Covalent but Reversible Binding: Under non-reducing conditions, SJ-172550 preferentially binds to a conformation of MDMX that is unable to bind p53. This binding is covalent, forming a reversible adduct with a cysteine residue within the p53-binding pocket.[1][3]

-

Conformational Lock: By forming this adduct, SJ-172550 effectively "locks" MDMX in the p53-non-binding conformation, thereby inhibiting the MDMX-p53 interaction.[1][4]

-

Influence of Redox Environment: The stability of this complex and the inhibitory activity of SJ-172550 are highly dependent on the reducing potential of the environment. Under reducing conditions, the p53-binding conformation of MDMX is favored, which is less reactive with SJ-172550, diminishing the inhibitor's effect.[1]

This complex mechanism, while effective in vitro, presents challenges for further therapeutic development.[1]

Quantitative Data Presentation

The inhibitory activity of SJ-172550 has been quantified in various biochemical assays. The following table summarizes the key potency data.

| Parameter | Value | Assay/Context | Reference |

| EC50 | ~ 5 µM | Competition with wild-type p53 peptide for MDMX binding. | [1][4][5][6] |

| IC50 | 3 µM | Inhibition of MDMX-p53 peptide binding. | [1][7] |

| EC50 (Nutlin-3a) | ~ 30 µM | Competition with wild-type p53 peptide for MDMX binding (for comparison). | [1][5] |

| Binding Constant (WK298) | ~ 20 µM | Binding to MDMX (another small molecule inhibitor for comparison). | [1][5] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon prior research. The following sections describe the key experimental protocols used to characterize SJ-172550.

This protocol is designed to directly observe the formation of a covalent adduct between SJ-172550 and MDMX.

-

Sample Preparation:

-

Incubation:

-

Concentration (if needed):

-

For samples containing 1 µM hMDMX, concentrate them to 20 µM immediately before analysis using 3000 MWCO centrifugal protein concentrators.[1]

-

-

Analysis:

-

Analyze the samples by mass spectrometry to detect the mass shift corresponding to the formation of the SJ-172550-MDMX adduct.

-

SPR is used to measure the binding kinetics and affinity of SJ-172550 to MDMX.

-

Immobilization:

-

Immobilize biotin-tagged hMDMX (e.g., residues 23-111) onto an SPR chip.[1]

-

-

Analyte Injection (p53 peptide):

-

Prepare a synthetic p53 peptide in binding buffer.

-

To test the influence of redox conditions, prepare samples with and without a reducing agent (e.g., 1 mM TCEP).

-

Inject the peptide in triplicate at various concentrations (e.g., non-reducing: 38 µM – 469 nM; reducing: 19 µM – 235 nM) at a flow rate of 75 µL/min.[1][5]

-

-

Analyte Injection (SJ-172550):

-

Data Analysis:

This assay measures the change in the thermal stability of MDMX upon binding of SJ-172550.

-

Instrumentation:

-

Use a real-time PCR instrument (e.g., Applied Biosystems 7900HT) with a 384-well plate and SYBR detection (excitation 495 nm / emission 537 nm).[1]

-

-

Reaction Mixture:

-

Thermal Protocol:

-

Start the program at 45°C.

-

Increase the temperature at a rate of 1°C per minute.[1]

-

-

Data Analysis:

-

Monitor the fluorescence of Sypro Orange as a function of temperature. The melting temperature (Tm) is the point of maximal fluorescence change, indicating protein unfolding. A shift in Tm in the presence of the compound indicates binding and stabilization.

-

This protocol assesses the ability of SJ-172550 to activate the p53 pathway in cancer cells.

-

Cell Lines:

-

Use cancer cell lines with wild-type p53 and amplified MDMX, such as certain retinoblastoma cells or ML-1 leukemia cells.[8]

-

-

Treatment:

-

Analysis:

-

Fix and permeabilize the cells.

-

Perform immunofluorescence staining for p53 and an apoptosis marker like activated caspase-3.

-

Analyze the fluorescence levels by microscopy to determine the induction of p53 and apoptosis.

-

References

- 1. On the Mechanism of Action of SJ-172550 in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. On the Mechanism of Action of SJ-172550 in Inhibiting the Interaction of MDM4 and p53 | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. On the Mechanism of Action of SJ-172550 in Inhibiting the Interaction of MDM4 and p53 | PLOS One [journals.plos.org]

- 8. selleckchem.com [selleckchem.com]

Investigating the MDMX-p53 Interaction with SJ-172550: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor SJ-172550 and its interaction with the MDMX-p53 protein-protein interaction, a critical axis in cancer biology. This document details the mechanism of action of SJ-172550, compiles quantitative binding data, and provides detailed experimental protocols for key assays used to characterize this interaction. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding.

Introduction to the MDMX-p53 Axis and SJ-172550

The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis, and its inactivation is a hallmark of many human cancers.[1] Murine double minute X (MDMX or MDM4) is a key negative regulator of p53.[2] MDMX binds to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity.[3][4] Overexpression of MDMX is observed in various tumors, making the disruption of the MDMX-p53 interaction a promising therapeutic strategy for reactivating p53 function.[4][5]

SJ-172550 was identified as the first small molecule inhibitor of the MDMX-p53 interaction through a high-throughput screen.[6][7] It has been shown to bind to the p53-binding pocket of MDMX, leading to the displacement of p53 and subsequent activation of the p53 pathway, resulting in p53-dependent cell death in cancer cells with amplified MDMX.[5][6][8]

Mechanism of Action of SJ-172550

SJ-172550 exhibits a complex and unique mechanism of action. Initial characterization suggested a reversible, non-covalent binding mode.[5] However, further studies revealed that SJ-172550 forms a covalent but reversible complex with MDMX.[6][8] The molecule contains an α,β-unsaturated amide, which can undergo a conjugate addition with cysteine residues within the p53-binding pocket of MDMX.[1][9] This covalent interaction locks MDMX into a conformation that is unable to bind p53.[6][8] The stability of this complex is influenced by the reducing environment.[6]

Quantitative Data Summary

The following table summarizes the reported quantitative data for the interaction of SJ-172550 with MDMX. It is important to note the variability in reported values, which may be attributed to different experimental conditions and assay formats.

| Parameter | Value | Assay Method | Reference |

| EC50 | ~ 5 µM | Competition with p53 peptide | [6] |

| EC50 | 0.84 µM | Fluorescence Polarization | [9] |

| EC50 | 2.3 µM (for MDMX) | Not Specified | [10] |

| EC50 | 26.0 µM (for MDM2) | Not Specified | [10] |

| Kd | > 13 µM | Isothermal Titration Calorimetry | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the SJ-172550-MDMX interaction.

Fluorescence Polarization (FP) Assay

This assay is used to measure the disruption of the MDMX-p53 peptide interaction by SJ-172550 in a high-throughput format.

Materials:

-

Purified recombinant human MDMX protein (N-terminal domain, e.g., amino acids 23-111)

-

Fluorescently labeled p53-derived peptide (e.g., Rhodamine-labeled 15-amino acid peptide)

-

SJ-172550

-

FP Assay Buffer (e.g., 20 mM Bis-Tris pH 6.5, 200 mM NaCl, 0.01% Tween-20)

-

384-well, low-volume, black, non-binding surface microplates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of SJ-172550 in 100% DMSO.

-

Prepare serial dilutions of SJ-172550 in FP Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Prepare solutions of MDMX protein and fluorescently labeled p53 peptide in FP Assay Buffer. Optimal concentrations should be determined empirically but are typically in the low nanomolar range for the peptide and a concentration of MDMX that gives a stable and significant polarization signal.

-

-

Assay Setup:

-

In a 384-well plate, add the following to each well:

-

SJ-172550 dilution or vehicle control (for maximum and minimum polarization controls).

-

MDMX protein solution.

-

Fluorescently labeled p53 peptide solution.

-

-

The final volume in each well should be consistent (e.g., 20 µL).

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., excitation at 531 nm and emission at 595 nm for Rhodamine).

-

-

Data Analysis:

-

The degree of inhibition is calculated based on the decrease in the polarization signal. The EC50 value, the concentration of SJ-172550 that causes 50% inhibition of the MDMX-p53 interaction, is determined by fitting the data to a dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between SJ-172550 and MDMX.

Materials:

-

Purified recombinant human MDMX protein

-

SJ-172550

-

ITC Buffer (e.g., 20 mM Bis-Tris pH 6.5, 200 mM NaCl, 5% DMSO). The buffer used for the protein and the compound must be identical to avoid heats of dilution.

-

Isothermal Titration Calorimeter

Protocol:

-

Sample Preparation:

-

Thoroughly dialyze the purified MDMX protein against the ITC buffer.

-

Dissolve SJ-172550 in the same ITC buffer used for the protein dialysis. Ensure complete dissolution.

-

Degas both the protein and compound solutions immediately before the experiment to prevent air bubbles.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the MDMX protein solution into the sample cell of the calorimeter.

-

Load the SJ-172550 solution into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections of the SJ-172550 solution into the protein solution in the sample cell.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data (heat change per injection) is integrated and plotted against the molar ratio of SJ-172550 to MDMX.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters (Kd, n, and ΔH).

-

Cell-Based p53 Activation Assay

This assay assesses the ability of SJ-172550 to activate the p53 pathway in a cellular context, leading to the upregulation of p53 target genes or cell death.

Materials:

-

Cancer cell line with wild-type p53 and preferably amplified MDMX (e.g., retinoblastoma cell lines like WERI-Rb1 or Y79).

-

Cell culture medium and supplements.

-

SJ-172550.

-

Reagents for assessing cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) or p53 target gene expression (e.g., antibodies for p21 for Western blotting or qPCR primers).

Protocol:

-

Cell Culture and Seeding:

-

Culture the chosen cell line under standard conditions.

-

Seed the cells into multi-well plates (e.g., 96-well plates) at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of SJ-172550. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

Endpoint Measurement:

-

Cell Viability: Measure cell viability using a commercially available kit according to the manufacturer's instructions.

-

p53 Target Gene Expression:

-

Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against p53 and its target gene products (e.g., p21).

-

qPCR: Isolate RNA, reverse transcribe to cDNA, and perform quantitative PCR using primers for p53 target genes.

-

-

-

Data Analysis:

-

For cell viability assays, calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

-

For gene expression analysis, quantify the fold change in protein or mRNA levels relative to the control.

-

Visualizations

Signaling Pathway Diagrams

Caption: MDMX-p53 signaling and SJ-172550 inhibition.

Experimental Workflow Diagrams

Caption: Fluorescence Polarization assay workflow.

Caption: Isothermal Titration Calorimetry workflow.

Conclusion

SJ-172550 represents a pioneering chemical probe for investigating the MDMX-p53 interaction. Its unique covalent-reversible mechanism of action and its ability to induce p53-dependent cell death in MDMX-overexpressing cancer cells underscore the therapeutic potential of targeting this pathway. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to further explore the biology of the MDMX-p53 axis and to develop novel inhibitors with improved pharmacological properties. Careful consideration of the experimental conditions is crucial for obtaining reproducible and reliable data in the study of this and other MDMX-p53 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Controlling the Mdm2-Mdmx-p53 Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MDMX in Cancer: A Partner of p53 and a p53-Independent Effector - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Characterization of the First Small Molecule Inhibitor of MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Mechanism of Action of SJ-172550 in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the Mechanism of Action of SJ-172550 in Inhibiting the Interaction of MDM4 and p53 | PLOS One [journals.plos.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Efficacy of SJ-172550 in Retinoblastoma: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism and effects of SJ-172550, a small molecule inhibitor of the MDMX-p53 interaction, on retinoblastoma cell lines. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of existing data, detailed experimental protocols, and visualizations of the key signaling pathways.

Introduction to SJ-172550 and its Target in Retinoblastoma

Retinoblastoma, the most common intraocular cancer in children, is frequently characterized by the inactivation of the p53 tumor suppressor pathway. In a significant portion of these tumors with wild-type p53, this inactivation is due to the amplification of the MDM2 and MDMX genes, which encode for negative regulators of p53.[1][2] SJ-172550 has been identified as a first-in-class small molecule inhibitor that specifically targets the interaction between MDMX and p53. By binding to the p53-binding pocket of MDMX, SJ-172550 disrupts this inhibitory interaction, leading to the reactivation of p53 and subsequent downstream anti-tumor effects.

Quantitative Analysis of SJ-172550's Effects

The following tables summarize the available quantitative data on the efficacy of SJ-172550 in retinoblastoma cell lines.

| Parameter | Value | Cell Line/System | Reference |

| EC50 (MDMX-p53 Interaction) | ~5 µM | Biochemical Assay | [3] |

Mechanism of Action: The SJ-172550-p53 Signaling Pathway

SJ-172550 exerts its anti-tumor effects by reactivating the p53 signaling pathway. The diagram below illustrates the proposed mechanism of action.

Caption: SJ-172550 binds to MDMX, releasing p53 to activate downstream targets, leading to cell cycle arrest and apoptosis.

Key Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of SJ-172550 on retinoblastoma cell lines.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of SJ-172550.

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

-

Cell Seeding: Seed retinoblastoma cells (WERI-Rb1 or Y79) in 96-well plates at a density of 5 x 103 to 1 x 104 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Treatment: After 24 hours, treat the cells with a serial dilution of SJ-172550 (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with SJ-172550.

Methodology:

-

Cell Treatment: Seed WERI-Rb1 or Y79 cells in 6-well plates and treat with SJ-172550 at a predetermined concentration (e.g., 10 µM) for 24 to 48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of SJ-172550 on cell cycle distribution.

Methodology:

-

Cell Treatment: Treat WERI-Rb1 or Y79 cells with SJ-172550 as described for the apoptosis assay.

-

Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of PI.

Western Blot Analysis

This protocol is used to detect changes in the protein levels of p53 and its downstream targets.

Methodology:

-

Protein Extraction: Treat cells with SJ-172550, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p53, p21, BAX, PUMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Clinical Development Status

As of the latest available information, there are no registered clinical trials specifically evaluating SJ-172550 in retinoblastoma or any other cancer type. Clinical development of MDM2/MDMX inhibitors for retinoblastoma has focused on other molecules such as nutlin-3a and ALRN-6924.[4][5]

Conclusion

SJ-172550 represents a promising therapeutic agent for retinoblastoma with MDMX amplification by effectively reactivating the p53 pathway. Further preclinical studies are warranted to establish detailed dose-response relationships in various retinoblastoma cell lines and to evaluate its in vivo efficacy and safety, which could pave the way for future clinical investigations.

References

The Reversible Covalent Binding of SJ-172550 to MDMX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of SJ-172550, a small molecule inhibitor of the Murine Double Minute X (MDMX) protein. The focus is on its unique reversible covalent binding to MDMX, a critical negative regulator of the p53 tumor suppressor. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological and experimental processes.

Introduction: Targeting the MDMX-p53 Interaction

The p53 pathway is a cornerstone of tumor suppression, and its inactivation is a hallmark of many cancers.[1] In tumors retaining wild-type p53, the pathway is often dysregulated by the overexpression of negative regulators, primarily MDM2 and MDMX.[1][2] These proteins bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, targeting it for proteasomal degradation.[3][4][5] While MDM2 inhibitors like nutlin-3a have been developed, the need for compounds that also target MDMX is evident, as MDMX can play a compensatory role when MDM2 is inhibited.[1][6]

SJ-172550 was identified as the first small molecule inhibitor of the MDMX-p53 interaction through a high-throughput biochemical screen.[1][7] It has been shown to effectively kill retinoblastoma cells where MDMX is amplified and acts additively with MDM2 inhibitors.[7][8][9] A deeper investigation into its mechanism revealed a complex and interesting mode of action: a reversible covalent interaction that locks MDMX in a conformation unable to bind p53.[1][8][10]

Mechanism of Action: Reversible Covalent Inhibition

SJ-172550's chemical structure contains an α,β-unsaturated amide, a functional group known as a Michael acceptor, which can react with nucleophilic residues on proteins, such as the sulfhydryl group of cysteine.[1] This feature allows SJ-172550 to form a covalent bond with cysteine residues within the p53-binding pocket of MDMX.[1][6]

The binding process is not a simple irreversible covalent modification. Instead, it is a reversible process influenced by the conformational state of the MDMX protein and the surrounding chemical environment, particularly the presence of reducing agents.[1]

Key findings on the mechanism include:

-

Conformational Selection: MDMX exists in an ensemble of different conformations. SJ-172550 appears to preferentially bind to a specific conformation of MDMX that is less competent to bind p53.[1]

-

Covalent Adduct Formation: The interaction involves the formation of a covalent adduct between SJ-172550 and cysteine residues in MDMX.[1][6] Mass spectrometry data has indicated that SJ-172550 can bind to up to three cysteine residues within the N-terminal domain of MDMX.[6]

-

Reversibility: The covalent bond is reversible. This has been demonstrated by the observation that the effects of SJ-172550 can be reversed by the addition of thiol-containing reducing agents like Dithiothreitol (DTT).[1]

-

Redox Sensitivity: The binding is highly sensitive to the reducing potential of the environment. In non-reducing conditions, SJ-172550 binds to MDMX, but in the presence of reducing agents like Tris(2-carboxyethyl)phosphine (TCEP), no binding is observed.[1] This suggests that the reactive cysteine(s) must be in an accessible, oxidized state for the covalent interaction to occur.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the interaction of SJ-172550 with MDMX.

| Parameter | Value | Assay Method | Notes |

| EC50 | ~ 5 µM | Competition for p53 peptide binding | Effective concentration to displace 50% of p53 peptide from MDMX.[1][8] |

| IC50 | 3 µM | Inhibition of MDMX-p53 peptide binding | Concentration to achieve 50% inhibition of the MDMX-p53 interaction.[1] |

| Kd | > 13 µM | Isothermal Titration Calorimetry (ITC) | Indicates weak binding in the absence of reducing agents.[6] |

| Cellular IC50 | ~ 47 µM | Cell viability assay (Weri1 cells) | High micromolar concentration required for cytotoxic effects.[6] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using the Graphviz DOT language to illustrate the key pathways and processes.

Caption: The p53 signaling pathway, illustrating negative regulation by MDM2 and MDMX, and the inhibitory action of SJ-172550 on MDMX.

Caption: Experimental workflow for characterizing the binding and activity of SJ-172550 against MDMX.

Caption: Proposed mechanism of reversible covalent binding of SJ-172550 to a specific conformation of MDMX.

Key Experimental Protocols

This section provides a generalized overview of the methodologies used to characterize the interaction between SJ-172550 and MDMX, based on published literature.

Surface Plasmon Resonance (SPR)

-

Objective: To measure the binding kinetics and affinity of SJ-172550 to MDMX in real-time and to assess the effect of reducing agents.

-

Methodology:

-

Immobilization: Recombinant human MDMX protein (e.g., amino acids 23-111) is immobilized onto a sensor chip surface (e.g., CM5 chip via amine coupling).

-

Analyte Injection: A solution of SJ-172550 (e.g., 100 µM) in a suitable running buffer is injected over the sensor surface at a constant flow rate (e.g., 100 µL/min).

-

Buffer Composition: A typical binding buffer consists of 20 mM Bis-Tris pH 6.5, 200 mM NaCl, 0.01% Tween20, and 5% DMSO.[1]

-

Redox Conditions: To test for reversibility and redox sensitivity, experiments are run in parallel with and without a non-thiol reducing agent like TCEP (e.g., 1 mM) in the running buffer.[1]

-

Data Acquisition and Analysis: The change in response units (RU) over time is monitored to determine association and dissociation rates. Data are typically double-referenced (subtracted from a reference flow cell and a buffer-only injection) and solvent-corrected.[1]

-

Mass Spectrometry

-

Objective: To confirm the formation of a covalent adduct between SJ-172550 and MDMX.

-

Methodology:

-

Incubation: Recombinant MDMX protein (e.g., 20 µM of untagged aa 23-111 construct) is incubated with a molar excess of SJ-172550 (e.g., 100 µM) in a suitable buffer (e.g., HEPES-NaCl, pH 7.5) at room temperature for a defined period (e.g., 1 hour).[6]

-

Sample Preparation: The reaction mixture is prepared for mass spectrometry analysis, which may involve desalting or other purification steps.

-

Analysis: The sample is analyzed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

-

Data Interpretation: The resulting mass spectrum is analyzed for peaks corresponding to the unmodified MDMX protein and for additional peaks with a mass increase corresponding to the molecular weight of SJ-172550 (428.87 Da) or multiples thereof, which would indicate the formation of one or more covalent adducts.[6]

-

Isothermal Titration Calorimetry (ITC)

-

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of the binding interaction.

-

Methodology:

-

Sample Preparation: Solutions of recombinant MDMX protein and SJ-172550 are prepared in the same buffer (e.g., HEPES-NaCl, pH 7.5), with careful concentration matching.

-

Titration: The SJ-172550 solution is incrementally injected from a syringe into the sample cell containing the MDMX solution.

-

Heat Measurement: The heat released or absorbed during each injection is measured by the calorimeter.

-

Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. These values are then plotted against the molar ratio of ligand to protein and fitted to a binding model to calculate the dissociation constant (Kd).

-

Fluorescence Polarization (FP) Competition Assay

-

Objective: To measure the ability of SJ-172550 to inhibit the interaction between MDMX and a p53-derived peptide.

-

Methodology:

-

Reaction Mixture: A reaction is set up containing recombinant MDMX protein and a fluorescently labeled p53 peptide.

-

Inhibitor Addition: Serial dilutions of SJ-172550 are added to the reaction mixture.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Measurement: The fluorescence polarization of the sample is measured. When the fluorescent peptide is bound to the larger MDMX protein, it tumbles slowly, resulting in high polarization. When displaced by SJ-172550, the free peptide tumbles rapidly, leading to low polarization.

-

Data Analysis: The change in polarization is plotted against the concentration of SJ-172550 to determine the IC50 or EC50 value.

-

Conclusion and Future Directions

SJ-172550 represents a fascinating case study in drug discovery, demonstrating a complex yet potent mechanism of reversible covalent inhibition. Its ability to lock MDMX in an inactive conformation through a redox-sensitive interaction provides a unique approach to reactivating the p53 pathway. However, reports of chemical instability and potential promiscuity highlight the challenges in developing this scaffold into a clinical candidate.[6][11] Future research should focus on optimizing the chemical structure of SJ-172550 to improve its stability, selectivity, and cellular potency while retaining its unique mechanism of action. A thorough understanding of its p53-independent effects will also be crucial for its potential therapeutic application.[2] The detailed methodologies and data presented in this guide serve as a valuable resource for researchers working to develop the next generation of MDMX inhibitors.

References

- 1. On the Mechanism of Action of SJ-172550 in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The roles and regulation of MDM2 and MDMX: it is not just about p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MDMX in Cancer: A Partner of p53 and a p53-Independent Effector - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Roles of MDM2 and MDMX in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and Characterization of the First Small Molecule Inhibitor of MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-depth Technical Guide: The Anti-Tumor Properties of SJ-172550

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SJ-172550 is a pioneering small molecule inhibitor that selectively targets the interaction between the p53 tumor suppressor protein and its negative regulator, MDMX (murine double minute X). By disrupting this interaction, SJ-172550 reactivates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells, particularly those characterized by MDMX amplification. This technical guide provides a comprehensive overview of the anti-tumor properties of SJ-172550, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its characterization.

Mechanism of Action: Restoring p53 Function

SJ-172550 functions by binding to the p53-binding pocket of the MDMX protein.[1] This binding is characterized as a covalent yet reversible interaction, which effectively locks MDMX into a conformation that is unable to bind to and inhibit p53.[2] The liberation of p53 from MDMX-mediated suppression allows for the activation of the p53 signaling pathway. This activation is a critical event in tumor suppression, as p53 orchestrates a range of cellular responses to prevent the proliferation of damaged cells.

The primary mechanism of SJ-172550's anti-tumor activity is the induction of apoptosis, or programmed cell death, in a p53-dependent manner.[2] This is particularly relevant in tumors where the p53 gene itself is not mutated but its function is abrogated by the overexpression of negative regulators like MDMX. Retinoblastoma is a prime example of a malignancy often characterized by MDMX amplification, making it a key target for SJ-172550.[1]

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of SJ-172550 in inhibiting the MDMX-p53 interaction and its cytotoxic effects on retinoblastoma cell lines.

Table 1: Inhibition of MDMX-p53 Interaction

| Compound | EC50 (µM) | Assay Type | Reference |

| SJ-172550 | ~5 | Biochemical High-Throughput Screen | [2] |

| Nutlin-3a | ~30 | Biochemical High-Throughput Screen | [2] |

Table 2: In Vitro Cytotoxicity in Retinoblastoma Cell Lines

| Cell Line | SJ-172550 Treatment | Observation | Reference |

| Retinoblastoma Cells (MDMX amplified) | 20 µM for 20 hours | p53-dependent cell death | [1] |

| Weri1 | 20 µM for 20 hours | Increased p53 and activated caspase-3 levels | [1] |

| RB355 | 20 µM for 20 hours | Increased p53 and activated caspase-3 levels | [1] |

| ML-1 (leukemia, wild-type p53) | 20 µM for 20 hours | Increased p53 and activated caspase-3 levels | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of SJ-172550's anti-tumor properties.

Cell Viability Assay (MTS Assay)

This protocol is adapted for assessing the effect of SJ-172550 on the viability of retinoblastoma cell lines.

-

Cell Seeding: Seed retinoblastoma cells (e.g., WERI-Rb1) in a 96-well plate at a density of 2 x 10³ cells per well.

-

Compound Treatment: Treat the cells with varying concentrations of SJ-172550. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTS Reagent Addition: Add 10 µL of MTS reagent to each well.

-

Final Incubation: Incubate the plate for 2 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by SJ-172550.

-

Cell Treatment: Treat retinoblastoma cells with the desired concentration of SJ-172550 for the specified duration (e.g., 20 µM for 20 hours).

-

Cell Harvesting: Collect the cells by centrifugation.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Immunofluorescence for p53 Activation

This protocol visualizes the nuclear translocation and activation of p53 following SJ-172550 treatment.

-

Cell Culture: Culture retinoblastoma cells on glass coverslips.

-

Treatment: Treat the cells with SJ-172550 (e.g., 20 µM for 20 hours).

-

Fixation: Fix the cells with 4% paraformaldehyde for 30 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific binding with 1% bovine serum albumin (BSA) in PBS.

-

Primary Antibody Incubation: Incubate with a primary antibody against p53.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Mounting and Visualization: Mount the coverslips and visualize the cells using a fluorescence microscope.

In Vivo Efficacy

While detailed in vivo studies on SJ-172550 are limited in the public domain, the proof-of-concept for targeting the MDM2/MDMX-p53 axis in retinoblastoma has been established with related compounds. Orthotopic xenograft models of human retinoblastoma are the standard for preclinical testing.[3] These models involve transplanting patient-derived retinoblastoma tissue into the vitreous of immunocompromised mice.[3] Efficacy is typically assessed by measuring tumor growth inhibition and improvement in survival. The development of an ocular formulation of a related MDM2/MDMX antagonist, Nutlin-3a, has shown promise in these models, suggesting a potential path for the in vivo application of compounds like SJ-172550.[4]

Conclusion and Future Directions

SJ-172550 represents a significant advancement in the targeted therapy of cancers with MDMX overexpression. Its ability to reactivate the p53 tumor suppressor pathway through a novel mechanism of action provides a strong rationale for its further development. Future research should focus on comprehensive in vivo efficacy and toxicity studies, optimization of its pharmacokinetic properties, and exploration of its potential in combination with other anti-cancer agents, such as MDM2 inhibitors, to achieve a more robust and durable anti-tumor response. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing this promising therapeutic strategy.

References

- 1. Establishment of an Orthotopic Xenograft Mice Model of Retinoblastoma Suitable for Preclinical Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On the Mechanism of Action of SJ-172550 in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of cytotoxicity and mechanism of apoptosis of doxorubicin using folate-decorated chitosan nanoparticles for targeted delivery to retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SJ-172550 Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cellular activity of SJ-172550, a small molecule inhibitor of the MDMX-p53 interaction. The information is intended for researchers, scientists, and drug development professionals working in oncology and related fields.

Introduction

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis.[1] Its function is frequently abrogated in human cancers through mutation or by the overexpression of its negative regulators, MDM2 and MDMX (also known as MDM4).[2] These proteins bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, targeting it for proteasomal degradation.[3][4] Reactivating p53 by disrupting its interaction with MDM2/MDMX is a promising therapeutic strategy for cancers that retain wild-type p53.[5][6]

SJ-172550 is a small molecule inhibitor that specifically targets the interaction between p53 and MDMX.[7][8] It was identified through a high-throughput screen and has been shown to compete with a wild-type p53 peptide for binding to MDMX with an EC₅₀ of approximately 5 µM.[2] Mechanistically, SJ-172550 forms a covalent but reversible complex with MDMX, inducing a conformational change that prevents p53 binding.[2][7] This leads to the activation of the p53 pathway and subsequent p53-dependent cell death, particularly in cancer cells with MDMX amplification, such as retinoblastoma.[2][8][9]

Signaling Pathway of SJ-172550

In cancer cells with wild-type p53 and elevated MDMX levels, MDMX binds to p53, inhibiting its tumor-suppressive functions. SJ-172550 disrupts this interaction, leading to the stabilization and activation of p53. Activated p53 then translocates to the nucleus and induces the transcription of target genes such as CDKN1A (encoding p21) and PUMA, resulting in cell cycle arrest and apoptosis.

Caption: SJ-172550 Signaling Pathway.

Experimental Protocols

The following protocols describe methods to evaluate the cellular effects of SJ-172550. A cell viability assay is provided as a primary screening method, followed by a target engagement/apoptosis induction assay using immunofluorescence.

Cell Viability Assay (MTS Assay)

This protocol is designed to determine the dose-dependent effect of SJ-172550 on the viability of cancer cells.

Materials:

-

Cancer cell line with wild-type p53 and known MDMX expression (e.g., Y79 or WERI-Rb-1 retinoblastoma cells).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

-

SJ-172550 (powder).

-

Dimethyl sulfoxide (DMSO), sterile.

-

96-well clear-bottom cell culture plates.

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

-

Plate reader capable of measuring absorbance at 490 nm.

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed 5,000 cells per well in 90 µL of complete medium into a 96-well plate.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of SJ-172550 in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to create 2X working solutions. A suggested final concentration range is 0.1 µM to 50 µM.

-

Include a vehicle control (DMSO at the same final concentration as the highest SJ-172550 concentration).

-

Add 10 µL of the 2X working solutions to the appropriate wells to achieve a final volume of 100 µL.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, 5% CO₂, protected from light.

-

Measure the absorbance at 490 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only).

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the percentage of cell viability against the log of the SJ-172550 concentration and fit a dose-response curve to determine the IC₅₀ value.

-

Immunofluorescence Assay for p53 Activation and Apoptosis

This protocol assesses target engagement by measuring the accumulation of p53 and the induction of apoptosis via activated caspase-3.

Materials:

-

Retinoblastoma cells (e.g., Y79) or other suitable cancer cell line.

-

Complete cell culture medium.

-

SJ-172550.

-

Nutlin-3a (positive control for p53 activation).[8]

-

DMSO (vehicle control).

-

Poly-L-lysine coated coverslips in a 24-well plate.

-

4% Paraformaldehyde (PFA) in PBS.

-

0.25% Triton X-100 in PBS.

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibodies: Rabbit anti-p53 and Mouse anti-activated Caspase-3.

-

Secondary antibodies: Goat anti-Rabbit IgG (Alexa Fluor 488) and Goat anti-Mouse IgG (Alexa Fluor 594).

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.

-

Fluorescence microscope.

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells onto poly-L-lysine coated coverslips in a 24-well plate.

-

Allow cells to adhere overnight.

-

Treat cells with 20 µM SJ-172550, 5 µM Nutlin-3a (positive control), or DMSO (vehicle control) for 20 hours.[8]

-

-

Fixation and Permeabilization:

-

Wash cells twice with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

-

Staining and Mounting:

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the fluorescence intensity of p53 and activated caspase-3 per cell.

-

Experimental Workflow Diagram

Caption: General workflow for SJ-172550 cellular assays.

Data Presentation

Quantitative data from the cellular assays should be summarized for clear interpretation and comparison.

Table 1: Cell Viability IC₅₀ Values for SJ-172550

| Cell Line | p53 Status | MDMX Expression | SJ-172550 IC₅₀ (µM) |

| Y79 | Wild-Type | Amplified | Experimental Value |

| WERI-Rb-1 | Wild-Type | Amplified | Experimental Value |

| p53-null cell | Null | N/A | Experimental Value |

Table 2: Summary of Immunofluorescence Data

| Treatment (20 hours) | Average p53 Nuclear Intensity (Arbitrary Units) | Percentage of Activated Caspase-3 Positive Cells |

| Vehicle (DMSO) | Experimental Value | Experimental Value |

| 20 µM SJ-172550 | Experimental Value | Experimental Value |

| 5 µM Nutlin-3a | Experimental Value | Experimental Value |

Conclusion

The protocols outlined provide a framework for investigating the cellular effects of SJ-172550. By disrupting the MDMX-p53 interaction, SJ-172550 offers a targeted approach to reactivate the p53 tumor suppressor pathway. The described assays are essential for characterizing its potency and mechanism of action in relevant cancer cell models.

References

- 1. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the Mechanism of Action of SJ-172550 in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]

- 6. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. dovepress.com [dovepress.com]

Application Notes and Protocols for In Vitro Studies of SJ-172550

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro experimental setup for the investigation of SJ-172550, a small molecule inhibitor of the MDM2-like p53-binding protein (MDMX). The protocols detailed below are based on established methodologies for characterizing the mechanism of action and cellular effects of SJ-172550.

Introduction

SJ-172550 was identified as a small molecule inhibitor that targets the p53-binding pocket of MDMX, thereby disrupting the MDMX-p53 interaction.[1][2] This disruption is intended to reactivate the p53 tumor suppressor pathway in cancer cells where it is inhibited by MDMX overexpression. While initial studies demonstrated its potential, subsequent research has raised concerns regarding its stability and specificity, suggesting it may act as a promiscuous covalent inhibitor.[3][4] These notes aim to provide a balanced overview of the experimental approaches to evaluate SJ-172550, taking into account its complex biochemical behavior.

Mechanism of Action

SJ-172550 is reported to bind to the p53-binding pocket of MDMX.[2][5] Later studies have indicated that it can form a covalent but reversible complex with MDMX, leading to a conformational change that prevents p53 binding.[1][3] The presence of an α,β-unsaturated amide functional group in its structure suggests a potential for Michael addition reactions with protein sulfhydryl groups.[3] This covalent modification mechanism is a critical consideration in the design and interpretation of in vitro experiments.

Signaling Pathway

The following diagram illustrates the targeted p53 signaling pathway and the proposed mechanism of action for SJ-172550.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification and Characterization of the First Small Molecule Inhibitor of MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the Mechanism of Action of SJ-172550 in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Fluorescence Polarization Assay for SJ-172550 Binding

Introduction

The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by orchestrating cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[1][2] Its activity is tightly regulated by negative regulators, primarily MDM2 and its homolog, MDMX (also known as MDM4).[2] In a significant number of human cancers, the p53 pathway is inactivated through the overexpression of MDM2 or MDMX, which bind to p53's N-terminal transactivation domain, inhibiting its function and, in the case of MDM2, targeting it for proteasomal degradation.[1][3]

Restoring p53 function by disrupting the p53-MDM2/MDMX interaction is a promising therapeutic strategy for cancer treatment.[2] SJ-172550 is a small molecule inhibitor identified through high-throughput screening that disrupts the MDMX-p53 interaction.[4][5] This document provides a detailed protocol for a fluorescence polarization (FP) assay to characterize the binding of SJ-172550 to MDMX and determine its inhibitory potency.

Fluorescence polarization is a robust, solution-based technique ideal for studying molecular binding events.[6][7] The assay principle relies on the difference in the rotational speed of a small fluorescently labeled molecule (the tracer) in its free versus protein-bound state. When the tracer, a fluorescently-labeled p53-derived peptide, is unbound, it tumbles rapidly in solution, leading to significant depolarization of emitted light upon excitation with plane-polarized light. When bound to the much larger MDMX protein, the complex tumbles more slowly, resulting in a higher degree of polarization.[8][9] Inhibitors like SJ-172550 compete with the fluorescent peptide for the p53-binding pocket on MDMX, causing the displacement of the tracer and a corresponding decrease in fluorescence polarization.[8]

Signaling Pathway: The p53-MDMX Negative Feedback Loop

Under normal cellular conditions, p53 levels are kept low by MDM2 and MDMX. Upon cellular stress (e.g., DNA damage), p53 is activated and promotes the transcription of target genes, including the MDM2 gene, creating a negative feedback loop. MDMX, while lacking intrinsic E3 ligase activity, heterodimerizes with MDM2 to enhance p53 ubiquitination and also directly inhibits p53's transcriptional activity. SJ-172550 intervenes by binding to MDMX, preventing it from sequestering p53 and thereby unleashing p53's tumor-suppressive functions.

Caption: The p53-MDMX signaling pathway and the inhibitory action of SJ-172550.

Quantitative Data Summary

The following table summarizes the binding and inhibition data for SJ-172550 and related compounds that interact with MDMX. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to displace 50% of the fluorescent p53 peptide from MDMX in a competitive binding assay.[10][11] The binding constant (Kd) is a measure of the affinity of a compound for its target.[11][12]

| Compound | Target | Assay Type | Value | Reference |

| SJ-172550 | MDMX | FP Competition | EC50 ≈ 5 µM | [4][5] |

| Nutlin-3a | MDMX | FP Competition | EC50 ≈ 30 µM | [4] |

| WK298 | MDMX | Not Specified | Kd ≈ 20 µM | [4] |

Experimental Protocols

This section provides a detailed protocol for a competitive fluorescence polarization assay to determine the IC50 value of SJ-172550 for the MDMX-p53 interaction.

Experimental Workflow

Caption: Workflow for the SJ-172550 competitive fluorescence polarization assay.

Materials and Reagents

-

Protein: Purified recombinant human MDMX (e.g., residues 23-111).

-

Fluorescent Tracer: A p53-derived peptide (e.g., 15 amino acids) labeled with a fluorophore such as Rhodamine or Fluorescein.[8]

-

Test Compound: SJ-172550, dissolved in 100% DMSO to create a high-concentration stock.

-

Assay Buffer: 20 mM Bis-Tris (pH 6.5), 200 mM NaCl, 0.01% Tween-20.[4] (Note: Buffer conditions may require optimization).

-

Control Inhibitor (Optional): A known p53-MDMX inhibitor peptide (unlabeled) for positive control.

-

Microplates: Black, low-binding 96-well or 384-well microplates.[13]

-

Instrumentation: A microplate reader capable of measuring fluorescence polarization with appropriate excitation and emission filters for the chosen fluorophore (e.g., Excitation: 531 nm, Emission: 595 nm for Rhodamine).[8]

Protocol

-

Reagent Preparation:

-

Prepare a fresh dilution of MDMX protein in Assay Buffer to a working concentration of 2X the final desired concentration.

-

Prepare a fresh dilution of the fluorescent p53 peptide (tracer) in Assay Buffer to a working concentration of 2X the final desired concentration (e.g., 100 nM, for a final concentration of 50 nM).[8]

-

Create a serial dilution series of SJ-172550 in 100% DMSO. Then, dilute this series into Assay Buffer to achieve the desired final concentrations with a constant, low percentage of DMSO (e.g., 1-5%).[4]

-

Prepare control wells:

-

0% Inhibition Control (High Signal): Assay Buffer with the same final DMSO concentration as the test wells.

-

100% Inhibition Control (Low Signal): A saturating concentration of a known unlabeled p53 peptide inhibitor.

-

Tracer Only Control: Assay Buffer with fluorescent peptide but no MDMX protein, for background subtraction.

-

-

-

Assay Plate Setup (Example for 60 µL final volume):

-

Add 20 µL of the serially diluted SJ-172550 solutions or control solutions to the appropriate wells of the microplate.[8]

-

Prepare a 2X MDMX/Tracer mix by combining equal volumes of the 2X MDMX and 2X fluorescent peptide working solutions.

-

Add 40 µL of the 2X MDMX/Tracer mix to all wells (except the "Tracer Only" control).[8] For the "Tracer Only" wells, add 40 µL of 2X Tracer solution mixed with Assay Buffer.

-

The final concentrations might be, for example, 1 µM MDMX and 50 nM tracer.[8]

-

-

Incubation:

-

Gently mix the plate on a plate shaker for 1-2 minutes.

-

Incubate the plate at room temperature for 10-30 minutes, protected from light, to allow the binding reaction to reach equilibrium.[8]

-

-

Measurement:

-

Measure the fluorescence polarization (in millipolarization units, mP) of each well using the microplate reader.

-

-

Data Analysis:

-

Normalize the data by subtracting the mP value of the "Tracer Only" wells from all other wells.

-

Plot the normalized mP values against the logarithm of the SJ-172550 concentration.

-

Fit the resulting dose-response curve to a four-parameter sigmoidal (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[4]

-

Mechanism of Action of SJ-172550

Unlike simple competitive inhibitors, SJ-172550 exhibits a more complex mechanism of action. It forms a covalent, yet reversible, adduct with a cysteine residue within the p53-binding pocket of MDMX.[4] This covalent modification locks MDMX into a conformation that is unable to bind p53, effectively inhibiting the interaction.[4][5]

Caption: Proposed mechanism of action for SJ-172550 on MDMX.

References

- 1. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. On the Mechanism of Action of SJ-172550 in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]

- 10. IC50 - Wikipedia [en.wikipedia.org]

- 11. promegaconnections.com [promegaconnections.com]

- 12. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 13. Fluorescence Polarization Assay [bio-protocol.org]

Application Notes and Protocols: Mass Spectrometry Analysis of the SJ-172550-MDMX Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ-172550 is a small molecule inhibitor that targets the interaction between the p53 tumor suppressor and its negative regulator, MDMX (also known as MDM4).[1][2][3][4] The p53 pathway is a critical signaling network that responds to cellular stress to prevent tumor formation, and its inactivation is a common event in human cancers.[1][3] MDMX, often overexpressed in tumors, binds to the transactivation domain of p53, inhibiting its activity.[3][5] SJ-172550 was identified as a compound that disrupts this interaction, leading to p53 reactivation and subsequent cell death in cancer cells with wild-type p53.[1][4]

Biochemical studies have revealed a complex mechanism of action for SJ-172550. It forms a covalent yet reversible complex with MDMX, locking the protein in a conformation that is unable to bind to p53.[1][2] This interaction is sensitive to the reducing environment and other factors that affect the conformational stability of MDMX.[1] Mass spectrometry has been a key analytical technique to characterize this unique covalent binding.[1]

However, it is important to note that recent studies have raised concerns about the chemical stability and specificity of SJ-172550. Evidence suggests that the compound is unstable in aqueous buffers and may act as a promiscuous agent, binding to multiple cellular proteins non-specifically.[6][7] These findings should be carefully considered when interpreting data generated using SJ-172550.

This document provides detailed application notes and protocols for the mass spectrometry analysis of the SJ-172550-MDMX complex, offering researchers the necessary tools to investigate this interaction further.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the interaction of SJ-172550 and other relevant molecules with MDMX.

| Interacting Molecules | Assay Type | Reported Value | Reference |

| SJ-172550 vs. MDMX-p53 peptide | Biochemical HTS | EC50 ~ 5 µM | [1] |

| Nutlin-3a vs. MDMX-p53 interaction | Biochemical Assay | EC50 ~ 30 µM | [1] |

| WK298 vs. MDMX | Structural Studies | Kd ~ 20 µM | [1] |

| H203 vs. N-MdmX | Biochemical Assay | Ki = 0.011 µM | [8] |

| PMI peptide vs. MDMX | Alanine Scanning | Kd = 2.4 nM | [9] |

| SJ-172550 vs. MDMX | Isothermal Titration Calorimetry (ITC) | Kd > 13 µM | [6][7] |

Signaling Pathway

The p53 signaling pathway is tightly regulated by MDM2 and MDMX, which act as E3 ubiquitin ligases and transcriptional inhibitors, respectively. SJ-172550 is designed to disrupt the MDMX-p53 interaction, thereby liberating p53 to perform its tumor-suppressive functions.

Caption: The inhibitory effect of SJ-172550 on the MDMX-p53 signaling pathway.

Experimental Protocols

Native Mass Spectrometry to Detect the Non-covalent Complex